molecular formula C22H22ClN3O3 B14797956 4-chloro-3-[2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]imidazo[4,5-c]pyridine

4-chloro-3-[2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]imidazo[4,5-c]pyridine

Cat. No.: B14797956
M. Wt: 411.9 g/mol
InChI Key: BSKBPPOQPBFMAN-UHFFFAOYSA-N
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Description

4-chloro-3-[2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]imidazo[4,5-c]pyridine is a complex organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structural features, including a chloro-substituted imidazo[4,5-c]pyridine core and a cyclopenta[d][1,3]dioxol ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]imidazo[4,5-c]pyridine involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include ammonium acetate and formic acid.

    Introduction of the Cyclopenta[d][1,3]dioxol Ring: This step involves the formation of the dioxol ring through a cyclization reaction, often using reagents such as paraformaldehyde and acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

4-chloro-3-[2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-chloro-3-[2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler analog with a wide range of biological activities.

    Benzimidazole: Known for its antimicrobial and anticancer properties.

    Thiazole: Another heterocyclic compound with diverse applications in medicine and industry.

Uniqueness

4-chloro-3-[2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]imidazo[4,5-c]pyridine stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its combination of a chloro-substituted imidazo[4,5-c]pyridine core and a cyclopenta[d][1,3]dioxol ring system makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-chloro-3-[2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-22(2)28-19-15(12-27-11-14-6-4-3-5-7-14)10-17(20(19)29-22)26-13-25-16-8-9-24-21(23)18(16)26/h3-10,13,17,19-20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKBPPOQPBFMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C=C(C2O1)COCC3=CC=CC=C3)N4C=NC5=C4C(=NC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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